gamma-Glutamyl-5-hydroxytryptamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gamma-Glutamyl-5-hydroxytryptamine involves the conjugation of 5-hydroxytryptamine with gamma-glutamyl. This can be achieved through enzymatic reactions using gamma-glutamyltransferase enzymes, which facilitate the transfer of the gamma-glutamyl group to 5-hydroxytryptamine .
Industrial Production Methods: This involves optimizing reaction conditions such as pH, temperature, and enzyme concentration to maximize yield .
Chemical Reactions Analysis
Types of Reactions: gamma-Glutamyl-5-hydroxytryptamine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at the hydroxyl group of the 5-hydroxytryptamine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce reduced amine forms .
Scientific Research Applications
gamma-Glutamyl-5-hydroxytryptamine has several scientific research applications:
Neurochemistry: It is used to study the metabolism and function of serotonin in the nervous system.
Pharmacology: The compound is investigated for its potential therapeutic effects and interactions with serotonin receptors.
Biochemistry: It serves as a model compound to study enzymatic conjugation reactions and the role of gamma-glutamyltransferase.
Mechanism of Action
The mechanism of action of gamma-Glutamyl-5-hydroxytryptamine involves its interaction with serotonin receptors and other molecular targets. The compound can modulate neurotransmitter activity by binding to serotonin receptors, influencing various physiological processes such as mood regulation, gastrointestinal function, and immune response . The gamma-glutamyl moiety may also play a role in enhancing the stability and bioavailability of the compound .
Comparison with Similar Compounds
5-Hydroxytryptamine (Serotonin): The parent compound, known for its role as a neurotransmitter.
gamma-Glutamyl Compounds: Other gamma-glutamyl conjugates, such as gamma-glutamylcysteine, which are involved in glutathione metabolism.
Uniqueness: gamma-Glutamyl-5-hydroxytryptamine is unique due to its dual functional groups, combining the properties of serotonin with those of gamma-glutamyl. This dual functionality allows it to participate in a wider range of biochemical reactions and interactions compared to its individual components .
Properties
IUPAC Name |
(2S)-2-amino-5-[2-(5-hydroxy-1H-indol-3-yl)ethylamino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c16-12(15(21)22)2-4-14(20)17-6-5-9-8-18-13-3-1-10(19)7-11(9)13/h1,3,7-8,12,18-19H,2,4-6,16H2,(H,17,20)(H,21,22)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJULRLNKPOPJA-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCNC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCNC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10806914 | |
Record name | N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10806914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62608-14-4 | |
Record name | gamma-Glutamyl-5-hydroxytryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062608144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10806914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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